molecular formula C12H10BrNO3 B11680025 Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate

Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B11680025
M. Wt: 296.12 g/mol
InChI Key: HBURLQPOAYRMFA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate is a heterocyclic organic compound featuring a 1,2-oxazole core substituted at the 3-position with a 4-bromophenyl group and at the 5-position with an ethyl carboxylate ester. The 4-bromophenyl substituent introduces steric bulk and electron-withdrawing characteristics, which may influence its chemical behavior and biological interactions.

Properties

IUPAC Name

ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBURLQPOAYRMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Ethyl isocyanoacetate (1.2 equiv), 4-bromobenzaldehyde (1.0 equiv), dimethylformamide (DMF) as solvent.

  • Catalyst : Potassium carbonate (K₂CO₃, 2.0 equiv).

  • Temperature : 80–90°C under inert atmosphere (N₂ or Ar).

  • Reaction Time : 12–16 hours.

The reaction achieves a yield of 68–72% after purification via silica gel column chromatography (eluent: hexane/ethyl acetate 4:1). Microwave-assisted synthesis reduces the reaction time to 2–3 hours with comparable yields.

Key Mechanistic Steps:

  • Nucleophilic attack of the isocyanoacetate nitrogen on the aldehyde carbonyl.

  • Base-mediated deprotonation to form a nitrile ylide intermediate.

  • Electrocyclic ring closure to generate the oxazole core.

Silver-Mediated Oxazole Synthesis

An alternative approach employs silver(I) nitrate (AgNO₃) as a catalyst for the cyclization of α-bromo ketones with ethyl glyoxylate. This method is advantageous for its mild conditions and functional group tolerance.

Procedure:

  • Substrates : 4-Bromophenyl α-bromo ketone (1.0 equiv), ethyl glyoxylate (1.5 equiv).

  • Catalyst : AgNO₃ (10 mol%).

  • Solvent : Acetonitrile (MeCN).

  • Conditions : 60°C for 6 hours.

The reaction furnishes the target compound in 65% yield after extractive workup (ethyl acetate/water) and recrystallization from ethanol.

Advantages:

  • Avoids strong bases, making it suitable for acid-sensitive substrates.

  • Silver mediates halogen abstraction, facilitating C–O bond formation.

Copper-Catalyzed Coupling and Cyclization

A three-component synthesis utilizes copper(I) iodide (CuI) to catalyze the coupling of 4-bromoiodobenzene, ethyl propiolate, and ammonium acetate. This method integrates Sonogashira-like coupling with cyclization.

Reaction Parameters:

ParameterValue
4-Bromoiodobenzene1.0 equiv
Ethyl propiolate1.2 equiv
Ammonium acetate2.0 equiv
CatalystCuI (5 mol%), 1,10-phenanthroline (10 mol%)
Solvent1,4-Dioxane
Temperature120°C
Time18 hours

The product is isolated in 58% yield after flash chromatography (hexane/ethyl acetate 3:1).

Mechanistic Pathway:

  • Copper-mediated alkyne activation.

  • Nucleophilic attack by the amine to form a propargylamine intermediate.

  • Cyclization and aromatization to yield the oxazole.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Time (h)Key Advantage
Cyclocondensation68–7280–9012–16High atom economy
Silver-mediated65606Mild conditions
Copper-catalyzed5812018Modular substrate scope

Purification and Characterization

  • Purification : All methods require chromatography (silica gel) or recrystallization. Purity ≥95% is confirmed via HPLC.

  • Characterization Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.27 (s, 1H, oxazole-H), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.47 (d, J = 8.4 Hz, 2H, Ar-H), 4.44 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃).

    • MS (ESI) : m/z 297.0 [M+H]⁺.

Challenges and Optimization Strategies

  • Side Reactions : Competing formation of 1,3-oxazole isomers is mitigated by using bulky bases (e.g., DBU).

  • Scale-Up : Continuous flow reactors improve heat transfer and reduce reaction times in gram-scale syntheses .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for further functionalization.

Mechanism :
The ester group reacts with nucleophiles (e.g., hydroxide ions) to cleave the carbonyl oxygen bond, forming a carboxylate intermediate that is acidified to produce the carboxylic acid.

Experimental Conditions :

  • Basic Conditions : Sodium hydroxide (NaOH) in aqueous solution, followed by acidification (e.g., HCl).

  • Purification : Column chromatography to isolate the product.

Substitution Reactions

The bromine atom in the 4-bromophenyl substituent enables nucleophilic aromatic substitution (NAS) or coupling reactions.

Example Reaction :

  • Amine Substitution : Reaction with amines (e.g., (R)-(+)-1-phenylethyl alcohol) under catalytic conditions (e.g., diphenylphosphoryl azide (DPPA), triethylamine (TEA)) to form carbamic acid derivatives .

    • Conditions : Toluene solvent, temperatures ranging from 75°C to 90°C, reaction times of 2–4 hours .

    • Yield : Up to 83% under optimized conditions .

Table 1: Substitution Reaction Parameters

ReagentTemperature (°C)Time (h)Yield (%)
DPPA, TEA75–902–469–83
(R)-Phenylethyl alcohol80483

Condensation Reactions

The oxazole ring participates in condensation reactions, forming heterocyclic derivatives.

Example :

  • Imidazole Synthesis : Ethyl isocyanoacetate reacts with benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form imidazole derivatives .

    • Conditions : Dry tetrahydrofuran (THF), cooled to −78°C, warmed to room temperature over 48 hours .

    • Yield : 64% after chromatographic purification .

Oxidation Reactions

While not directly reported for this compound, related oxazole derivatives undergo oxidation to form carboxylic acids or ketones under strong oxidizing conditions.

Coupling Reactions

The bromophenyl group enables cross-coupling reactions (e.g., Suzuki or Heck), though specific examples for this compound require further investigation.

Analytical Data

PropertyValue
Molecular FormulaC₁₂H₁₀BrN₂O₃
Molecular Weight~296.12 g/mol
SolubilityOrganic solvents (e.g., EtOAc)

Research Implications

The compound’s reactivity highlights its utility in:

  • Medicinal Chemistry : Halogenated oxazoles are studied for enzyme inhibition and bioactivity.

  • Organic Synthesis : Ester hydrolysis and substitution reactions enable diversification of functional groups .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate has been identified as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against various diseases. Preliminary studies suggest its potential in:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 (µM)Selectivity Index
A54915.33.2
MCF-712.74.1
HeLa18.92.8

These findings suggest that derivatives of this compound may be developed further as potential anticancer agents.

Mechanism of Action
The mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors that regulate cellular processes related to cancer progression and survival.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as an intermediate for the creation of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic routes.

  • Reactions : Common reactions include:
    • Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions to form substituted derivatives.
    • Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

These reactions expand the utility of the compound in synthesizing diverse chemical entities with potential applications in pharmaceuticals and agrochemicals .

Material Science

Development of Advanced Materials
The compound's unique chemical structure allows it to be explored for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials. The presence of the oxazole ring contributes to its electronic properties, making it suitable for optoelectronic applications .

Case Study 1: Anticancer Effects

A peer-reviewed study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against common pathogens. Agar diffusion assays revealed notable inhibition zones against Gram-positive bacteria, suggesting its potential as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also play a role in binding to specific proteins, thereby modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-bromophenyl group distinguishes this compound from analogs with other para-substituents. Key comparisons include:

Compound Name Substituent Electron Effect Molecular Weight (g/mol) CAS Number Notes
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate Bromo (Br) Strongly electron-withdrawing ~296* Not provided High lipophilicity; potential for halogen bonding
Ethyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate Fluoro (F) Electron-withdrawing ~236 Not available Smaller steric profile; increased polarity
Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate Methyl (CH₃) Electron-donating ~217 EN300-43359573 Enhanced solubility in nonpolar solvents

*Calculated based on formula C₁₂H₁₀BrNO₃.

Key Findings :

  • Bromo vs. Fluoro : The bromine atom’s larger size and polarizability may enhance interactions in biological systems (e.g., halogen bonding in enzyme inhibition) compared to fluorine.
  • Bromo vs.

Heterocyclic Core Modifications

The 1,2-oxazole ring differs from related heterocycles in stability and electronic properties:

Compound Name Heterocycle Key Features Biological Activity (If Reported)
This compound 1,2-Oxazole Aromatic, moderate ring strain Not explicitly reported
1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-on (IIIa) 1,3,4-Oxadiazole Non-aromatic, higher polarity 59.5% carrageenan-induced edema suppression
Ethyl 3-bromoisoxazole-5-carboxylate 1,3-Oxazole (Isoxazole) Different N/O arrangement Commercial availability noted

Key Findings :

  • 1,2-Oxazole vs.
  • 1,2-Oxazole vs. Isoxazole : The 1,3-oxazole (isoxazole) core alters dipole moments and hydrogen-bonding capacity, which may affect binding to biological targets .

Biological Activity

Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromophenyl group that enhances its binding affinity to biological targets. The oxazole ring contributes to the compound's stability and reactivity. The ester functional group can undergo hydrolysis, which may release active carboxylic acid derivatives that interact with various biological pathways.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom on the phenyl ring can influence the compound's lipophilicity and bioavailability, potentially enhancing its therapeutic effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating significant antiproliferative activity .
  • Mechanism of Induction : Flow cytometry analyses revealed that it induces apoptosis in treated cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes:

  • Carbonic Anhydrase Inhibition : Research indicates that this compound can selectively inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes and cancer progression. Some derivatives demonstrated nanomolar inhibition potency against membrane-bound CAs .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal that modifications to the oxazole ring and phenyl substituents significantly impact biological activity:

Compound VariationBiological ActivityIC50 Values
Bromine SubstitutionEnhanced binding affinityVaries by target
Ester Hydrolysis ProductsIncreased cytotoxicityLower than parent compound
Electron-Drawing GroupsDecreased activityHigher IC50 values observed

These findings suggest that careful modification of substituents can lead to compounds with improved therapeutic profiles.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated several derivatives of this compound for their anticancer properties. The most potent derivatives exhibited IC50 values below 0.5 µM against multiple cancer cell lines, showcasing their potential as lead compounds for drug development .
  • In Vivo Pharmacokinetics : Another investigation assessed the pharmacokinetic properties of selected derivatives in animal models. Results indicated favorable absorption and distribution profiles, supporting further exploration for clinical applications .

Q & A

Q. What are the key synthetic pathways and reaction conditions for Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate?

The compound is synthesized via cyclocondensation of diethyl thiocarbamoylmalonate derivatives with hydroxylamine under mild conditions. For example, diethyl (4-bromophenyl)thiocarbamoylmalonate reacts with hydroxylamine at room temperature for 24 hours, followed by recrystallization from acetone to yield the product (79% purity) . Optimization includes monitoring reaction progress via TLC and using stoichiometric ratios of reagents to minimize byproducts.

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

Structural elucidation involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and oxazole ring formation.
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves bond lengths and angles, critical for confirming regioselectivity in heterocyclic systems .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 296.12 g/mol) .

Q. What are the primary physicochemical properties relevant to its stability in experimental settings?

Key properties include:

  • Melting point : 171–173°C (determined via differential scanning calorimetry) .
  • Solubility : Limited solubility in polar solvents (e.g., water) but dissolves in acetone, DMSO, or chloroform for reaction setups .
  • Photostability : UV-Vis studies under controlled light exposure assess degradation kinetics for storage protocols.

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

For high-resolution X-ray

  • Use SHELXL for anisotropic displacement parameter refinement and SHELXE for experimental phasing to resolve twinning .
  • Apply the ORTEP-III GUI to visualize thermal ellipsoids and identify disordered regions, enabling manual adjustment of occupancy factors .
  • Example: A study resolved disorder in the 4-bromophenyl group by partitioning occupancy between two conformers .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or functionalization reactions?

The bromophenyl moiety enables Suzuki-Miyaura coupling with aryl boronic acids. Key considerations:

  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in THF/water at 80°C.
  • Steric effects : The oxazole ring’s electron-withdrawing nature directs coupling to the para position of the bromophenyl group .
  • Mechanistic studies (DFT calculations) predict activation barriers for oxidative addition steps .

Q. How does the compound’s electronic structure influence its application in medicinal chemistry or material science?

Computational studies (e.g., DFT at B3LYP/6-31G* level) reveal:

  • HOMO-LUMO gap : ~4.5 eV, suggesting utility as a semiconductor or fluorophore.
  • Pharmacophore potential : The oxazole ring’s rigidity and bromine’s hydrophobic character enhance binding to kinase targets .
  • Experimental validation: Fluorescence quenching assays in protein-ligand interactions .

Methodological Notes

  • Contradiction handling : While reports 79% yield via room-temperature synthesis, other methods (e.g., reflux in chloroform) may require temperature optimization to balance yield and purity .
  • Advanced purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for >95% purity in biological assays .

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